9,10-Bis(methoxymethyl) anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(methoxymethyl) anthracene is an organic compound with the molecular formula C18H18O2. It is a derivative of anthracene, where the 9 and 10 positions are substituted with methoxymethyl groups. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(methoxymethyl) anthracene typically involves the reaction of anthracene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which then reacts with anthracene to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis(methoxymethyl) anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene compound.
Substitution: It can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include anthraquinone derivatives, reduced anthracene, and substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
9,10-Bis(methoxymethyl) anthracene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Bis(methoxymethyl) anthracene involves its interaction with molecular targets through its aromatic ring system. The methoxymethyl groups enhance its solubility and reactivity. The compound can participate in electron transfer reactions and form charge-transfer complexes, which are crucial for its photophysical properties .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(methoxymethyl) anthracene is unique due to its methoxymethyl substituents, which provide enhanced solubility and distinct photophysical properties. This makes it particularly useful in applications requiring high solubility and specific fluorescence characteristics .
Eigenschaften
Molekularformel |
C18H18O2 |
---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
9,10-bis(methoxymethyl)anthracene |
InChI |
InChI=1S/C18H18O2/c1-19-11-17-13-7-3-5-9-15(13)18(12-20-2)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
DEOGHVFJGTYJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.